
1-(2-Amino-4,6-difluorophenyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4,6-difluorophenyl)-2-pyrrolidinone is a chemical compound with the molecular formula C10H10F2N2O. This compound is characterized by the presence of an amino group and two fluorine atoms on a phenyl ring, which is attached to a pyrrolidinone moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2-Amino-4,6-difluorophenyl)-2-pyrrolidinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 2,4-difluoroaniline, undergoes nitration to form 2,4-difluoro-6-nitroaniline. This intermediate is then reduced to 2,4-difluoro-6-aminoaniline.
Cyclization: The amino group of 2,4-difluoro-6-aminoaniline reacts with a suitable carbonyl compound, such as succinic anhydride, to form the pyrrolidinone ring through a cyclization reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Amino-4,6-difluorophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Amino-4,6-difluorophenyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-4,6-difluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(2-Amino-4,6-difluorophenyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
1-(2-Amino-4,6-difluorophenyl)ethanone: This compound has a similar structure but lacks the pyrrolidinone ring, which affects its chemical reactivity and biological activity.
2-Amino-4,6-difluorophenyl)methanol: This compound has a hydroxyl group instead of the pyrrolidinone ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the amino, fluorine, and pyrrolidinone moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10F2N2O |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
1-(2-amino-4,6-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10F2N2O/c11-6-4-7(12)10(8(13)5-6)14-3-1-2-9(14)15/h4-5H,1-3,13H2 |
Clé InChI |
SPTGJVUOYOPDEX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C2=C(C=C(C=C2F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


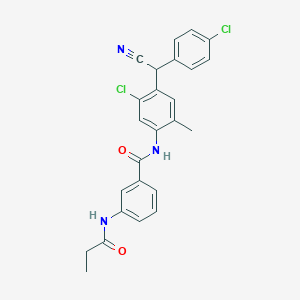
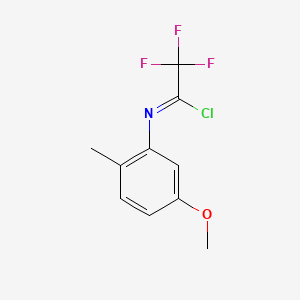
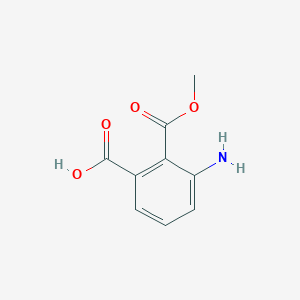
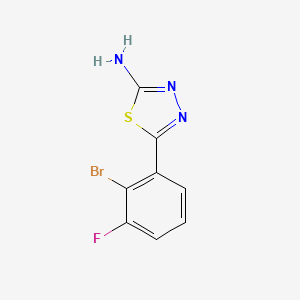
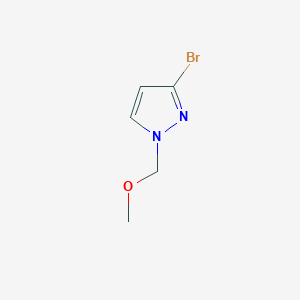
![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13691115.png)
![Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate](/img/structure/B13691131.png)
![3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13691138.png)
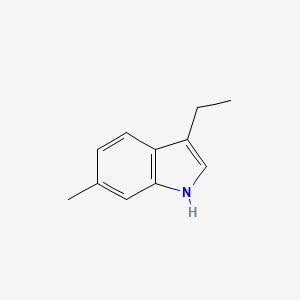
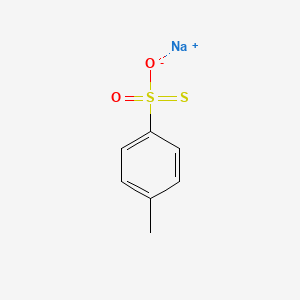

![tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane](/img/structure/B13691170.png)
![[1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13691172.png)

